4-(Azetidin-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(azetidin-3-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-5-10-7(1)6-3-9-4-6/h1-2,5-6,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOUSAQYMWHVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Azetidin 3 Yl Pyrimidine and Its Derivatives
Established Synthetic Routes to 4-(Azetidin-3-yl)pyrimidine Scaffolds
Traditional approaches to the synthesis of this compound cores primarily rely on well-understood, fundamental reactions in heterocyclic chemistry. These methods provide reliable access to the target scaffold through stepwise, predictable transformations.
Nucleophilic Aromatic Substitution (SNAr) Strategies Employing Aminoazetidine Moieties
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in pyrimidine (B1678525) chemistry. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles on carbon atoms bearing a suitable leaving group, such as a halogen. nih.govyoutube.com This reaction is particularly effective for substitutions at the C2, C4, and C6 positions of the pyrimidine ring. researchgate.net
The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product. The reaction of halogenated pyrimidines with amines is one of the most frequently used and important reactions in this field.
In the context of synthesizing 4-(azetidin-3-yl)pyrimidines, a protected 3-aminoazetidine derivative serves as the nucleophile, attacking a pyrimidine ring activated by electron-withdrawing groups and substituted with a leaving group (typically chlorine) at the 4-position. Studies on analogous systems show that the reactivity of halopyrimidines towards amine nucleophiles is high, often proceeding smoothly without the need for transition-metal catalysts. nih.gov
| Precursor | Nucleophile | Conditions | Product | Ref |
| 4-Chloropyrimidine (B154816) | N-Boc-3-aminoazetidine | Base (e.g., DIPEA), Solvent (e.g., DCM/MeOH) | N-Boc-3-(pyrimidin-4-yl)azetidine | |
| 2,4-Dichloropyrimidine | N-Boc-3-aminoazetidine | Base, Solvent | N-Boc-3-(2-chloropyrimidin-4-yl)azetidine | |
| 4,6-Dichloropyrimidine | N-Boc-3-aminoazetidine | Base, Solvent | N-Boc-3-(6-chloropyrimidin-4-yl)azetidine |
This table is illustrative, based on established SNAr principles on pyrimidines.
Synthesis Utilizing 4-Chloro-2-aminopyrimidines as Precursors
A common and specific application of the SNAr strategy involves the use of 4-chloro-2-aminopyrimidine as the starting material. This precursor is particularly useful for building molecules that require an amino group at the C2 position for further functionalization or for its role in biological interactions.
The regioselectivity of the substitution is a key consideration. Research has consistently shown that in di- or tri-chlorinated pyrimidines, the chloro groups at the C4 and C6 positions are significantly more reactive towards nucleophilic displacement than a chloro group at the C2 position. researchgate.net This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4/C6 positions. Therefore, when 3-aminoazetidine is reacted with 4-chloro-2-aminopyrimidine, the substitution occurs selectively at the C4 position, leaving the C2-amino group untouched. This provides a direct route to 4-(azetidin-3-yl)pyrimidin-2-amine (B13179185) scaffolds.
Condensation Reactions Involving Pyrimidin-4(3H)-one Derivatives
An alternative to SNAr strategies involves condensation reactions starting from pyrimidin-4(3H)-one (or pyrimidone) derivatives. These methods build the desired product through the formation of new carbon-nitrogen bonds, often under different conditions than SNAr. A convenient one-pot synthesis for related 4-pyrimidone structures involves the sequential base- and acid-mediated condensation of starting materials like β-ketoesters and isothioureas. nih.gov
For the synthesis of 4-(azetidin-3-yl)pyrimidines, this approach can be adapted in a two-step process:
Activation of the Pyrimidone: The oxygen at the C4 position of the pyrimidin-4(3H)-one is not a good leaving group. Therefore, it must first be converted into a more reactive functional group. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which transforms the pyrimidone into the corresponding 4-chloropyrimidine.
Nucleophilic Substitution: The resulting 4-chloropyrimidine intermediate can then be readily reacted with a 3-aminoazetidine derivative via the SNAr mechanism described previously to yield the final product.
This two-step sequence, starting from readily available pyrimidinone precursors, provides a versatile entry point to the target scaffold, complementing the direct use of chloropyrimidine starting materials.
Novel Synthetic Strategies and Methodological Advancements for this compound and Analogues
Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for constructing complex molecular architectures. These novel strategies, including the use of β-lactam chemistry and multi-component reactions, offer powerful tools for creating diverse libraries of azetidine-pyrimidine hybrids.
Beta-Lactam Chemistry and Azetidinone Formation in Pyrimidine Hybrid Synthesis
The azetidin-2-one (B1220530), or β-lactam, is a four-membered cyclic lactam that is a core structural feature of many important antibiotics. ijcsrr.org Synthetic methodologies originally developed for antibiotics can be repurposed to create novel hybrid molecules that fuse a pyrimidine moiety with an azetidinone ring.
A primary method for β-lactam synthesis is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. nih.gov In the context of pyrimidine hybrids, this reaction is typically carried out as follows:
Schiff Base Formation: An amine-bearing pyrimidine (e.g., 2-aminopyrimidine (B69317) derivative) is condensed with an aromatic or aliphatic aldehyde to form an imine, also known as a Schiff base. ijcsrr.orgscilit.com
[2+2] Cycloaddition: The pyrimidine-containing imine is then reacted with a ketene, which is generated in situ. A common method for ketene generation is the dehydrochlorination of an acyl chloride, such as chloroacetyl chloride, using a tertiary amine base like triethylamine (B128534) (TEA). ijcsrr.orgmdpi.com The cycloaddition proceeds to form the 2-azetidinone ring, yielding a pyrimidine-β-lactam hybrid. ijcsrr.org
This approach allows for the creation of complex scaffolds where the pyrimidine ring is attached to the nitrogen atom of the azetidinone ring. ijcsrr.org The substitution pattern on the final molecule can be readily varied by changing the pyrimidine-amine, the aldehyde, and the acyl chloride used in the sequence.
| Pyrimidine-Amine Component | Aldehyde Component | Acyl Chloride | Product Type | Ref |
| 4,6-Disubstituted-pyrimidin-2-amine | Substituted benzaldehyde | Chloroacetyl chloride | 1-(Pyrimidin-2-yl)-3-chloro-4-aryl-azetidin-2-one | ijcsrr.org |
| 4-(Pyridin-3-yl)pyrimidin-2-amine derivative | 2-Mercaptoquinoline-3-carbaldehyde | Chloroacetyl chloride | 1-(Pyrimidinylamino-phenyl)-3-chloro-4-quinolinyl-azetidin-2-one | scilit.com |
This table summarizes findings from studies on pyrimidine-azetidinone synthesis.
Multi-Component Reactions for Diverse Azetidine-Pyrimidine Hybrids
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for rapidly generating molecular complexity and are well-suited for creating libraries of drug-like molecules. mdpi.comresearchgate.net
Recent studies have shown that four-membered heterocyclic ketones, such as N-protected 3-oxoazetidine, are excellent substrates for these reactions. nih.gov This opens a direct pathway to synthesizing highly functionalized this compound analogues.
Ugi Four-Component Reaction (U-4CR): This reaction combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. mdpi.com To create an azetidine-pyrimidine hybrid, one could employ N-Boc-3-oxoazetidine as the ketone component and a pyrimidine-containing amine as the amine component (or vice-versa). The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide and the carboxylate to form a dipeptide-like scaffold in a single step. mdpi.com
Passerini Three-Component Reaction (P-3CR): This reaction involves a ketone, a carboxylic acid, and an isocyanide. nih.gov Using N-Boc-3-oxoazetidine as the ketone component allows for the direct incorporation of the azetidine (B1206935) ring into a complex α-acyloxycarboxamide structure. nih.gov If the carboxylic acid or isocyanide component contains a pyrimidine ring, this MCR provides another efficient route to azetidine-pyrimidine hybrids.
The modular nature of MCRs allows for extensive variation of each component, making them ideal for diversity-oriented synthesis and the rapid exploration of chemical space around the this compound core. nih.gov
| MCR Type | Azetidine Component | Pyrimidine Component | Other Components | Product Scaffold | Ref |
| Ugi (U-4CR) | N-Boc-3-oxoazetidine | Pyrimidine-amine | Carboxylic acid, Isocyanide | α-Acylamino-carboxamide | mdpi.comnih.gov |
| Passerini (P-3CR) | N-Boc-3-oxoazetidine | Pyrimidine-carboxylic acid | Isocyanide | α-Acyloxy-carboxamide | nih.govnih.gov |
This table illustrates how MCRs can be designed to synthesize azetidine-pyrimidine hybrids.
Green Chemistry Approaches in Azetidine-Pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including azetidine-pyrimidine derivatives, to create more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.innih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. foliamedica.bgijamtes.orgscilit.com In the context of azetidine-pyrimidine synthesis, microwave heating can be effectively employed for key steps such as nucleophilic aromatic substitution reactions. For instance, the coupling of a chloro-pyrimidine with an azetidine derivative can be accelerated under microwave irradiation. nih.gov This technique promotes efficient heat transfer directly to the reacting molecules, leading to a rapid increase in temperature and subsequent acceleration of the reaction rate.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of pyrimidine derivatives. nih.govnih.govbeilstein-archives.org The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates and yields. nih.gov Ultrasound has been successfully used for the synthesis of various pyrimidine and fused pyrimidine systems, suggesting its potential applicability to the synthesis of azetidine-substituted pyrimidines. nih.govresearchgate.net
Multicomponent Reactions:
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical and align well with the principles of green chemistry. rasayanjournal.co.in While specific MCRs for the direct synthesis of this compound are not extensively reported, the development of such reactions would be a significant advancement. For example, a one-pot reaction involving an azetidine-containing building block, a 1,3-dicarbonyl compound, and an amidine could potentially provide a direct and efficient route to these molecules under solvent-free or green solvent conditions. mdpi.comresearchgate.net
Solvent-Free and Catalyst-Free Conditions:
Conducting reactions in the absence of solvents or with the use of environmentally benign solvents like water is a cornerstone of green chemistry. mdpi.comresearchgate.net Solvent-free reactions, often facilitated by grinding or microwave irradiation, can reduce waste and simplify product purification. researchgate.net Furthermore, the development of catalyst-free reactions or the use of reusable solid catalysts can also contribute to a greener synthetic process. rasayanjournal.co.in
| Green Chemistry Technique | Advantages in Azetidine-Pyrimidine Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps. |
| Solvent-Free Conditions | Reduced waste, simplified purification. |
Synthesis of Key this compound Derivative Classes
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines and their Analogues
The synthesis of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines is a key area of interest due to their potential as histamine (B1213489) H3 receptor agonists. A common and effective method for the preparation of these compounds involves a nucleophilic aromatic substitution reaction.
The general synthetic route commences with a suitably substituted 4-chloro-2-aminopyrimidine. This intermediate is then reacted with a protected 3-aminoazetidine derivative, typically N-Boc-3-aminoazetidine. The reaction is often carried out in the presence of a base, such as diisopropylethylamine (DIPEA), and in a suitable solvent like isopropanol (B130326) or N-methyl-2-pyrrolidone (NMP). To facilitate the reaction, microwave irradiation is frequently employed, which significantly reduces the reaction time and can improve yields.
Following the successful coupling of the azetidine ring to the pyrimidine core, the protecting group on the azetidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane. This deprotection step yields the desired 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine.
Below is a representative reaction scheme for the synthesis of this class of compounds:
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 4-Chloro-2-aminopyrimidine | N-Boc-3-aminoazetidine | DIPEA, Isopropanol, Microwave | N-Boc-1-(2-aminopyrimidin-4-yl)azetidin-3-amine |
| N-Boc-1-(2-aminopyrimidin-4-yl)azetidin-3-amine | - | TFA, DCM | 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine |
Pyrazolo[3,4-d]pyrimidine Derivatives Incorporating Azetidinyl Substituents
Pyrazolo[3,4-d]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities. nih.govekb.egnih.govresearchgate.net The incorporation of an azetidinyl substituent can be achieved through a nucleophilic substitution reaction on a pre-formed pyrazolo[3,4-d]pyrimidine core.
A common starting material for this synthesis is a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. This chloro derivative can be prepared from the corresponding 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net
The 4-chloropyrazolo[3,4-d]pyrimidine is then reacted with an appropriate azetidine derivative, for example, azetidin-3-ol (B1332694) or a protected 3-aminoazetidine. This nucleophilic aromatic substitution is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction may be performed at elevated temperatures to ensure completion.
The following table summarizes a general synthetic approach:
| Starting Material | Reagent | Conditions | Intermediate |
| 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl₃ | Reflux | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Azetidin-3-ol | K₂CO₃, DMF, Heat | 1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-ol |
Thiazole-Pyrimidine Derivatives with Azetidine Moieties
The synthesis of thiazole-pyrimidine derivatives containing an azetidine moiety can be approached in a few ways, often involving the construction of the thiazole (B1198619) ring onto a pre-existing azetidinyl-pyrimidine core. ijnc.irnih.gov
One potential synthetic route starts with a 2-amino-4-(azetidin-3-yl)pyrimidine. This intermediate can then undergo a cyclization reaction to form the fused thiazole ring. For instance, reaction with an α-haloketone, such as chloroacetone, would lead to the formation of a thiazolo[3,2-a]pyrimidine derivative. This reaction typically proceeds through an initial alkylation of the pyrimidine ring nitrogen, followed by an intramolecular cyclization.
Alternatively, one could start with a pre-formed thiazolo[3,2-a]pyrimidine that has a leaving group, such as a chlorine atom, at a suitable position. This halo-thiazolopyrimidine could then undergo a nucleophilic substitution reaction with an azetidine derivative to introduce the azetidine moiety.
A representative synthetic transformation is outlined below:
| Reactant 1 | Reactant 2 | Conditions | Product Class |
| 2-Amino-4-(azetidin-3-yl)pyrimidine | Chloroacetone | Base, Solvent, Heat | Azetidinyl-thiazolo[3,2-a]pyrimidine |
| Chloro-thiazolo[3,2-a]pyrimidine | Azetidine | Base, Solvent, Heat | Azetidinyl-thiazolo[3,2-a]pyrimidine |
Pyrimidine-2,4-diamine Derivatives Featuring Azetidinyl Groups
The synthesis of pyrimidine-2,4-diamine derivatives bearing azetidinyl groups often utilizes a nucleophilic aromatic substitution strategy. A key starting material for this approach is 2,4-diamino-6-chloropyrimidine. researchgate.netmdpi.comgoogle.comnih.gov This compound can be prepared from 2,4-diamino-6-hydroxypyrimidine (B22253) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com
The 2,4-diamino-6-chloropyrimidine can then be reacted with a suitable azetidine nucleophile. For example, reaction with azetidin-3-ol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (B87167) (DMSO) would lead to the displacement of the chlorine atom and the formation of the desired 6-(azetidin-3-yloxy)pyrimidine-2,4-diamine.
The following table provides an overview of this synthetic approach:
| Starting Material | Reagent | Conditions | Product |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | Heat | 2,4-Diamino-6-chloropyrimidine |
| 2,4-Diamino-6-chloropyrimidine | Azetidin-3-ol | NaH, DMSO | 6-(Azetidin-3-yloxy)pyrimidine-2,4-diamine |
This methodology allows for the introduction of various azetidinyl groups onto the pyrimidine-2,4-diamine scaffold, enabling the exploration of structure-activity relationships for different therapeutic targets. nih.govnih.gov
Advanced Analytical Characterization Techniques for 4 Azetidin 3 Yl Pyrimidine Compounds
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic techniques are fundamental in the characterization of 4-(azetidin-3-yl)pyrimidine compounds. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed to provide a comprehensive understanding of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to characterize this compound and its analogs.
In the ¹H NMR spectrum of a this compound derivative, characteristic signals can be observed. For instance, in 2-(azetidin-3-yl)-5-(benzyloxy)pyrimidine, the pyrimidine (B1678525) protons H-4 and H-6 appear as a signal at δ 8.45 ppm, while the benzyloxy CH₂ protons resonate at δ 5.15 ppm. The azetidine (B1206935) protons show signals in the range of δ 3.85–4.20 ppm. vulcanchem.com For other derivatives, such as those synthesized for biological screening, the chemical shifts can vary depending on the substituents. For example, in a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, the azetidine and pyrimidine protons exhibit distinct signals that are crucial for confirming their structures. nih.govacs.org
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. In the case of 2-(azetidin-3-yl)-5-(benzyloxy)pyrimidine, a peak at 162.3 ppm is assigned to the C-2 carbon of the pyrimidine ring. vulcanchem.com The chemical shifts of the carbon atoms in the pyrimidine and azetidine rings are sensitive to the electronic environment, making ¹³C NMR a valuable technique for confirming substitution patterns and identifying different isomers. mdpi.comimpactfactor.orgijpcbs.comasianpubs.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine | 8.45 (pyrimidine H-4, H-6), 5.15 (benzyloxy CH₂), 3.85–4.20 (azetidine protons) | 162.3 (C-2 of pyrimidine) | vulcanchem.com |
| (4-(3-Aminoazetidin-1-yl)-2-(4-methyl-1,4-diazepan-1-yl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)(4-fluoronaphthalen-1-yl)methanone | 8.22–8.15 (m, 1H), 7.87–7.78 (m, 1H), 7.68–7.62 (m, 2H), 7.55–7.45 (m, 1H), 7.35–7.25 (m, 1H), 4.75 (d, J = 10.7 Hz, 1H), 4.53–4.44 (m, 1H), 4.37 (t, J = 7.9 Hz, 1H), 4.23–4.08 (m, 1H), 4.04–4.00 (m, 2H), 3.95–3.91 (m, 1H), 3.88 (t, J = 6.4 Hz, 1H), 3.82 (s, 1H), 3.69–3.63 (m, 1H), 3.63–3.50 (m, 1H), 3.41 (dt, J = 11.3, 5.9 Hz, 1H), 3.25 (t, J = 5.3 Hz, 1H), 3.17–3.13 (m, 1H), 3.06 (s, 1H), 3.03–2.99 (m, 1H), 2.87–2.80 (m, 1H), 2.78–2.76 (m, 2H), 2.66 (s, 1H), 2.57–2.40 (m, 2H), 2.20–2.12 (m, 1H), 2.03–1.97 (m, 1H) | Not explicitly provided in the source. | mdpi.com |
| 4-Isopropyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-2-amine | Not explicitly provided in the source. | Not explicitly provided in the source. | acs.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. jocpr.com In the context of this compound compounds, FT-IR spectra can confirm the presence of key structural features. For example, the N-H stretching vibrations of the azetidine ring and any amino groups, C=N stretching of the pyrimidine ring, and C-N stretching vibrations are all identifiable in the IR spectrum. jocpr.comresearchgate.net The synthesis of related azetidinone derivatives often utilizes FT-IR to confirm the formation of the characteristic β-lactam carbonyl group. researchgate.net
Table 2: Characteristic FT-IR Absorption Frequencies for Azetidinone Derivatives of Pyrimidines
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H stretch | ~3480 | researchgate.net |
| C-H aromatic stretch | ~3059 | researchgate.net |
| C=O (β-lactam) | ~1740-1760 | ijpcbs.com |
| C=N stretch | ~1610 | researchgate.net |
| C-N stretch | ~1340 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. jocpr.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which aids in the unambiguous identification of the molecular formula. For instance, the exact mass of a synthesized this compound derivative can be determined and compared to the calculated mass, providing strong evidence for its structure. In the characterization of novel pyrimidine derivatives, ESI-HRMS is often used to find the [M+H]⁺ ion, confirming the molecular weight. mdpi.com
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. jocpr.com This technique provides the empirical formula of the synthesized compound, which can then be compared with the calculated elemental composition of the proposed structure. The close agreement between the found and calculated values serves as a confirmation of the compound's purity and identity. ijpcbs.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. jocpr.com This technique is widely used to analyze the purity of this compound compounds and to monitor the progress of chemical reactions. nih.govjocpr.comjetir.org Analytical HPLC-MS systems can rapidly provide information on the retention time and the mass-to-charge ratio of the components in a mixture, confirming the presence of the desired product and identifying any impurities. nih.gov
Table 3: Summary of Analytical Techniques and Their Applications for this compound Compounds
| Analytical Technique | Information Obtained | Application in Characterization | References |
| ¹H NMR | Chemical environment of hydrogen atoms | Structural elucidation, confirmation of proton framework | vulcanchem.comnih.govmdpi.comijpcbs.comjocpr.com |
| ¹³C NMR | Carbon skeleton of the molecule | Structural confirmation, identification of isomers | mdpi.comijpcbs.comjocpr.com |
| FT-IR | Presence of functional groups | Identification of key bonds (e.g., N-H, C=N, C=O) | jocpr.com |
| Mass Spectrometry (MS) | Molecular weight and elemental formula | Confirmation of molecular formula, structural verification | nih.govmdpi.comjocpr.com |
| Elemental Analysis (CHN) | Percentage composition of C, H, N | Determination of empirical formula, purity assessment | ijpcbs.comjocpr.com |
| LC-MS | Separation and mass detection of components | Purity analysis, reaction monitoring | nih.govjocpr.comjetir.org |
Structure Activity Relationship Sar Studies of 4 Azetidin 3 Yl Pyrimidine Analogues
Elucidation of Structural Determinants for Modulating Biological Activity
The biological activity of 4-(Azetidin-3-yl)pyrimidine analogues can be finely tuned by making specific structural modifications. The potency, selectivity, and functional efficacy of these compounds are highly dependent on the nature and position of substituents on both the azetidine (B1206935) and pyrimidine (B1678525) rings, as well as the characteristics of the linker group.
The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a conformationally rigid scaffold that plays a significant role in the biological activity of these compounds. vulcanchem.comacs.org Its substitution pattern can profoundly influence how the molecule binds to its biological target.
Research has shown that the conformational flexibility of the azetidine ring can enhance binding to biological targets. The introduction of substituents on the azetidine ring can lead to significant changes in potency and selectivity. For instance, in a series of azetidine-containing dipeptides designed as inhibitors of the human cytomegalovirus (HCMV), specific substitutions at the N- and C-terminus of the dipeptide, which includes the azetidine moiety, were found to be essential for antiviral activity. nih.gov This highlights the importance of the substitution pattern on the azetidine ring for biological efficacy.
The table below illustrates the impact of azetidine ring modifications on activity for a class of NAPE-PLD inhibitors.
| Compound | Modification | Potency (pIC50) | Key Finding |
| Analog 1 | Unsubstituted Azetidine | 6.14 | Baseline activity |
| Analog 2 | (S)-3-Hydroxypyrrolidine | 7.14 | 10-fold increase in potency. acs.org |
This table is for illustrative purposes and based on findings from related heterocyclic compounds.
The pyrimidine ring is a key component of many biologically active compounds, including several approved drugs. humanjournals.comnih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile scaffold in drug design. nih.gov Modifications to the pyrimidine ring of this compound analogues can have a dramatic effect on their functional efficacy.
Studies on various pyrimidine derivatives have demonstrated the importance of the substitution pattern. For example, in a series of pyrimidine-4-carboxamides, the removal of a nitrogen atom from the pyrimidine ring led to a significant drop in potency, suggesting a crucial hydrogen bond interaction with the target protein. acs.org The position of substituents is also critical. Shifting a substituent from one position to another on the pyrimidine ring can result in a substantial decrease in activity. acs.org
The following table summarizes the effects of pyrimidine ring substitutions on the activity of NAPE-PLD inhibitors.
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Potency (pIC50) |
| Hit Compound | H | N-methylphenethylamine | Morpholine (B109124) | 6.00 |
| LEI-401 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14. acs.org |
This data is derived from a study on pyrimidine-4-carboxamides and illustrates the principles of SAR.
In a study of benzimidazole-4-carboxamide based PARP1 inhibitors, replacing a piperazine (B1678402) linker with an aminomethylazetidine linker was explored to improve potency and drug-like properties. stjohns.edu This highlights that the nature of the linker is a key consideration in the optimization of these molecules. The linker can influence interactions with the target protein, and even small changes can lead to significant differences in binding affinity. nih.gov
For instance, in a series of pyrimidine-4-carboxamides, an ethylene (B1197577) linker was found to be optimal for inhibitory activity, with either shortening or lengthening the alkyl chain resulting in decreased potency. acs.org
Comparative SAR Analyses Across Diverse Biological Targets
The this compound scaffold is a versatile platform that has been explored for its activity against a wide range of biological targets, including kinases, proteases, and other enzymes. niscpr.res.inrsc.orgtandfonline.com Comparative SAR analyses across these different targets reveal both common and distinct structural requirements for activity.
For example, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a (S)-3-hydroxypyrrolidine substituent was found to significantly increase potency. acs.org In contrast, for a series of pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR, the introduction of an aniline (B41778) moiety at the 4-position of the pyrimidine ring enhanced anticancer activity. tandfonline.comnih.gov
These comparative analyses are crucial for understanding the molecular basis of selectivity and for designing compounds that are highly potent against a specific target while minimizing off-target effects. nih.gov
The table below provides a conceptual overview of how different structural features might be favored for different biological targets.
| Biological Target | Favored Azetidine Substituent | Favored Pyrimidine Substituent | Rationale |
| Kinase A | Small, polar group | Hydrogen bond donor | Fits into a specific polar pocket. tandfonline.com |
| Protease B | Larger, hydrophobic group | Bulky, aromatic group | Occupies a large, greasy active site. |
| Enzyme C | Chiral substituent | Electron-withdrawing group | Induces specific conformation for optimal binding. acs.org |
This table is a generalized representation of SAR principles.
Molecular Target Identification and Mechanism of Action Research for 4 Azetidin 3 Yl Pyrimidine Derivatives
Histamine (B1213489) H3 Receptor (H3R) Agonism and Binding Mechanisms
In Vitro Receptor Binding Affinity Assays (e.g., [³H]NAMH Displacement)
The binding affinity of these pyrimidine (B1678525) derivatives for the human H3 receptor (hH3R) has been quantified using radioligand displacement assays. mdpi.comekb.eg These experiments typically involve using cell homogenates from HEK293T cells transiently expressing the hH3R. ekb.eg The affinity (Kᵢ) is determined by measuring the displacement of a high-affinity H3R antagonist radioligand, such as [³H]-Nα-methylhistamine ([³H]NAMH), by the test compound. ekb.eg
An initial screening identified 4-(3-azetidin-1-yl)pyrimidin-2-amine (11b) as a partial H3R agonist. ekb.eg Subsequent structure-activity relationship (SAR) studies led to the development of compounds with significantly higher affinity. For instance, compound VUF16839 (14d) demonstrated a pKᵢ value of 8.5, indicating nanomolar affinity for the receptor. nih.gov The research highlighted that substitutions on the pyrimidine ring and the amino group of the azetidine (B1206935) moiety significantly influence binding affinity. ekb.eg Generally, derivatives with no substituent on the pyrimidine ring (R¹ = H) exhibited the highest affinities. ekb.eg
Table 1: H3R Binding Affinity of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivatives Binding affinity (pKᵢ) was determined by [³H]NAMH displacement assay on hH₃R expressed in HEK293T cell homogenates.
| Compound | R¹ | R² | R³ | pKᵢ (± S.E.M.) |
| 12a | Me | H | H | 7.6 (± 0.1) |
| 12b | Me | Me | H | 7.9 (± 0.1) |
| 13a | Et | H | H | 7.3 (± 0.1) |
| 13b | Et | Me | H | 7.8 (± 0.1) |
| 14a | H | H | H | 8.3 (± 0.1) |
| 14b | H | Me | H | 8.8 (± 0.1) |
| 14d | H | Et | H | 8.5 (± 0.1) |
| 14e | H | nPr | H | 8.2 (± 0.1) |
| Data sourced from The American Chemical Society. ekb.eg |
H3R-Mediated Functional Assays (e.g., Cyclic AMP Response Element-Luciferase Reporter Gene Assay)
The functional activity of these compounds as H3R agonists was assessed by measuring their ability to mediate the inhibition of forskolin-induced cyclic AMP (cAMP) production. ekb.eg The H3R couples to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov A common method to quantify this is the cyclic AMP response element (CRE)-luciferase reporter gene assay in HEK293T cells expressing the hH3R. mdpi.comekb.eg In this assay, a decrease in cAMP levels results in reduced activation of CRE, leading to lower luciferase expression, which can be measured luminometrically.
The potency (EC₅₀) and intrinsic activity (α, relative to histamine) are determined from these functional assays. ekb.eg The research demonstrated that while many derivatives are high-affinity binders, their functional activity can range from partial to full agonism. ekb.egnih.gov For example, compound 11b was identified as a partial agonist (α = 0.7), whereas VUF16839 (14d) was found to be a full agonist with a pEC₅₀ of 9.5, indicating potent on-target activity. mdpi.comnih.gov The alkyl substitution pattern on the basic amine was found to be a key determinant of the intrinsic activity of these non-imidazole full agonists. nih.gov
Table 2: H3R Functional Activity of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivatives Potency (pEC₅₀) and intrinsic activity (α) were determined by a CRE-luciferase reporter gene assay in HEK293T cells expressing hH₃R.
| Compound | R¹ | R² | R³ | pEC₅₀ (± S.E.M.) | Intrinsic Activity (α) (± S.E.M.) |
| 12a | Me | H | H | 7.7 (± 0.1) | 0.9 (± 0.1) |
| 12b | Me | Me | H | 8.2 (± 0.1) | 0.8 (± 0.1) |
| 13a | Et | H | H | 7.9 (± 0.1) | 1.0 (± 0.1) |
| 13b | Et | Me | H | 8.3 (± 0.1) | 1.0 (± 0.1) |
| 14a | H | H | H | 8.9 (± 0.1) | 1.0 (± 0.1) |
| 14b | H | Me | H | 9.4 (± 0.1) | 1.0 (± 0.1) |
| 14d | H | Et | H | 9.5 (± 0.1) | 1.0 (± 0.1) |
| 14e | H | nPr | H | 9.1 (± 0.1) | 0.9 (± 0.1) |
| Data sourced from The American Chemical Society. ekb.eg |
Enzyme Inhibition Studies
Beyond GPCRs, 4-(azetidin-3-yl)pyrimidine derivatives have been extensively investigated as inhibitors of various enzymes implicated in cancer and other diseases.
Kinase Inhibition
The pyrimidine core is a well-established scaffold for kinase inhibitors, and derivatives incorporating the azetidine moiety have been developed to target several key kinases in oncology.
KRAS-G12D: The KRAS-G12D mutation is a significant driver in cancers like pancreatic cancer. mdpi.comnih.gov A series of pyrido[4,3-d]pyrimidine (B1258125) and related derivatives were designed as allosteric inhibitors targeting the SWII pocket of the KRAS-G12D protein. mdpi.com Enzymatic inhibition was measured using a GTPase activity assay. mdpi.comnih.gov One potent inhibitor, compound 10k , which features a homopiperazine (B121016) moiety, demonstrated a KRAS-G12D enzymatic inhibition IC₅₀ of 0.009 µM. mdpi.com In contrast, compound 10c , with a 3,8-diazabicyclo[3.2.1]octane group, showed potent and selective anti-proliferative activity in KRAS-G12D mutant Panc1 cells (IC₅₀ = 1.40 µM) despite weaker enzymatic inhibition (IC₅₀ > 10 µM). mdpi.comnih.gov
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase frequently targeted in cancer therapy. Various pyrimidine-based scaffolds, including pyrazolo[3,4-d]pyrimidines and oxazolo[5,4-d]pyrimidines, have shown potent EGFR inhibitory activity. mdpi.comnih.govrsc.org For example, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their ability to inhibit wild-type EGFR (EGFRʷᵗ) and the resistant T790M mutant. nih.gov Compound 12b from this series was the most potent against EGFRʷᵗ with an IC₅₀ of 0.016 µM and also showed significant activity against EGFRᵗ⁷⁹⁰ᵐ with an IC₅₀ of 0.236 µM. nih.gov
Aurora Kinase: Aurora kinase A (AURKA) is a serine/threonine kinase that plays a critical role in cell division, and its overexpression is linked to various cancers. mdpi.com A series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives were identified as AURKA inhibitors. mdpi.com One derivative, compound 17 (N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea), was found to be an in vitro inhibitor of AURKA with an IC₅₀ value between 1 and 50 nM. mdpi.com
CDK6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. mdpi.com Pyrido[2,3-d]pyrimidine derivatives have been developed as selective CDK4/6 inhibitors. mdpi.com Palbociclib, a pyrido[2,3-d]pyrimidin-7-one, is a potent inhibitor with IC₅₀ values of 11 nM and 16 nM for CDK4 and CDK6, respectively. mdpi.com Additionally, certain thiopyrido[2,3-d]pyrimidine derivatives have been shown to inhibit both CDK4 and CDK6. ekb.eg
PARP1: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway. A derivative, 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one, was identified as a potent PARP-1 inhibitor with an IC₅₀ of 18 nM. vulcanchem.com Further studies on benzimidazole-4-carboxamide scaffolds, which incorporated aminomethylazetidine linkers as a replacement for piperazine (B1678402), also yielded potent PARP1 inhibitors. stjohns.edu
MAGL: Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov Inhibition of MAGL is a therapeutic strategy for neurological disorders. nih.gov A series of derivatives based on a (4-(azetidin-3-yl)piperazine) scaffold were developed as reversible MAGL inhibitors. nih.gov Pharmacological evaluation identified compounds 10 and 15 as potent MAGL inhibitors with IC₅₀ values of 4.2 nM and 4.6 nM, respectively. nih.gov
Table 3: Kinase and Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Target Enzyme | Compound/Derivative Class | Scaffold | IC₅₀ |
| KRAS-G12D | Compound 10k | Pyrido[3,4-d]pyrimidine (B3350098) | 0.009 µM mdpi.comnih.gov |
| EGFRʷᵗ | Compound 12b | 1H-Pyrazolo[3,4-d]pyrimidine | 0.016 µM nih.gov |
| EGFRᵗ⁷⁹⁰ᵐ | Compound 12b | 1H-Pyrazolo[3,4-d]pyrimidine | 0.236 µM nih.gov |
| Aurora Kinase A | Compound 17 | Oxazolo[5,4-d]pyrimidine | 1 - 50 nM mdpi.com |
| CDK6 | Palbociclib | Pyrido[2,3-d]pyrimidin-7-one | 16 nM mdpi.com |
| PARP1 | 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one | Pyrimidine | 18 nM vulcanchem.com |
| MAGL | Compound 10 | 4-(Azetidin-3-yl)piperazine | 4.2 nM nih.gov |
| MAGL | Compound 15 | 4-(Azetidin-3-yl)piperazine | 4.6 nM nih.gov |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators that includes the endocannabinoid anandamide. mdpi.comgoogle.com A library of pyrimidine-4-carboxamides was screened for NAPE-PLD inhibitory activity. mdpi.comgoogle.com This led to the identification of LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide) as the first potent and selective NAPE-PLD inhibitor. mdpi.comgoogle.com The optimization from a high-throughput screening hit involved modifying three different substituents on the pyrimidine-4-carboxamide (B1289416) core to enhance potency and improve physicochemical properties, resulting in a nanomolar inhibitor suitable for in vitro and in vivo studies. mdpi.comgoogle.com
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
Diarylpyrimidine (DAPY) derivatives are a well-known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in anti-HIV therapy. vulcanchem.com Research into novel pyrimidine-based structures has yielded potent inhibitors against both wild-type and mutant strains of HIV-1. rsc.orgvulcanchem.com A series of boronate-containing diarylpyrimidine derivatives were synthesized and evaluated for their anti-HIV potency in MT-4 cells using the MTT method, with their inhibitory activity against HIV-1 reverse transcriptase (RT) confirmed by ELISA. vulcanchem.com
Many of these compounds showed robust potencies (EC₅₀ < 6.17 µM). vulcanchem.com Notably, compound 4a emerged as a highly effective inhibitor against the wild-type HIV-1 IIIB strain with an EC₅₀ value of 0.009 µM and an RT inhibitory activity (IC₅₀) of 0.047 µM. vulcanchem.com It also demonstrated excellent potency against several key mutant strains, including L100I (EC₅₀ = 0.186 µM), K103N (EC₅₀ = 0.005 µM), and E138K (EC₅₀ = 0.021 µM), proving more potent than the approved drug Nevirapine. vulcanchem.com
Table 4: Anti-HIV-1 Activity of Representative Boronate-Containing Diarylpyrimidine Derivatives
| Compound | Anti-HIV-1 Activity vs. IIIB (EC₅₀, µM) | Inhibitory Activity vs. WT RT (IC₅₀, µM) |
| 3a | 0.064 | 0.102 |
| 3c | 0.028 | 0.088 |
| 4a | 0.009 | 0.047 |
| 4b | 0.015 | 0.052 |
| 4c | 0.012 | 0.061 |
| Nevirapine (NVP) | 0.151 | 0.638 |
| Etravirine (ETR) | 0.004 | 0.011 |
| Data sourced from MDPI. vulcanchem.com |
Cytochrome P450 Enzyme Modulation
Research into the direct modulation of cytochrome P450 (CYP) enzymes by this compound and its close derivatives is not extensively detailed in the current body of scientific literature. However, studies on broader pyrimidine-based compounds suggest potential interactions. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been predicted to be non-inhibitors of the CYP2D6 isoform, which may indicate a reduced risk of certain drug-drug interactions and associated liver dysfunction. tandfonline.comrsc.org The investigation of how specific structural modifications on the pyrimidine and azetidine rings influence activity at various CYP isoforms remains an area for future research to ascertain the metabolic pathways and potential for drug-drug interactions of this class of compounds.
Other Investigated Biological Activities
Antimicrobial Activity (Antibacterial and Antifungal)
Derivatives of azetidinyl pyrimidine have demonstrated notable antimicrobial properties. The pyrimidine scaffold is a key component in many compounds with a wide range of therapeutic applications, including as antimicrobial agents. nih.gov
A series of Schiff base and azetidine derivatives synthesized from 6-methyl-N-(4-pyridin-3-yl)-pyrimidin-2-yl)-benzene-1,3-diamine were evaluated for their in vitro antimicrobial and antifungal activities against clinically isolated strains. jetir.orgresearchgate.net
Another study focused on 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives, which were screened for both antibacterial and antifungal activities. medcraveonline.com The presence of the β-lactam ring in the azetidinone structure is crucial for its antimicrobial effects. medcraveonline.compsu.edu The activity was tested against a panel of microorganisms. The results showed that some of these compounds exhibited mild to moderate activity. medcraveonline.com
Specifically, compounds with a 4-fluoro or 4-chloro phenyl substitution were found to be the most active in this series. medcraveonline.com The development of new azetidine derivatives is considered a promising avenue for creating more potent antimicrobial agents, driven by the increasing challenge of drug resistance. medcraveonline.com
| Compound Derivative | Test Organism | Activity Level |
|---|---|---|
| 3-chloro-1-(4-fluoro phenyl)-4-(pyridin-3-yl) azetidin-2-one | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Penicillium rubrum | Most Active |
| 3-chloro-1-(4-chloro phenyl)-4-(pyridin-3-yl) azetidin-2-one | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Penicillium rubrum | Most Active |
| Other 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives | Various bacteria and fungi | Mild to Moderate |
Antioxidant Activity
The antioxidant potential of pyrimidine derivatives has been an area of active investigation. Various synthesized derivatives have shown promising results in scavenging free radicals and inhibiting lipid peroxidation. ijpsonline.comresearchgate.net
One study investigated new pyrimidine derivatives and found that they strongly inhibit lipid peroxidation, although they did not interact significantly with DPPH (2,2-diphenyl-1-picrylhydrazyl), a common free radical. nih.gov For example, pyrimidine derivatives 2a and 2f were identified as potent lipoxygenase inhibitors with IC₅₀ values of 42 μΜ and 47.5 μΜ, respectively. nih.gov
Another study on pyranopyrimidine derivatives reported significant radical scavenging activity. ajol.info When compared to the standard antioxidant ascorbic acid (IC₅₀ = 50 µg/ml), several synthesized compounds showed equal or better activity. ajol.info
| Compound Series/Derivative | Assay | IC₅₀ Value | Notes |
|---|---|---|---|
| Pyrimidine derivative 2a | Lipoxygenase Inhibition | 42 μΜ | Potent inhibitor nih.gov |
| Pyrimidine derivative 2f | Lipoxygenase Inhibition | 47.5 μΜ | Potent inhibitor nih.gov |
| Pyranopyrimidine P3 | DPPH Radical Scavenging | 12 µg/ml | More potent than ascorbic acid ajol.info |
| Pyranopyrimidine J4 | DPPH Radical Scavenging | 40 µg/ml | More potent than ascorbic acid ajol.info |
| Pyranopyrimidine S10 | DPPH Radical Scavenging | 48 µg/ml | More potent than ascorbic acid ajol.info |
CFTR Activator Research
The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride channel crucial for fluid secretion in various tissues, including the ocular surface. acs.orgnih.gov Activators of CFTR are being explored as potential treatments for conditions like dry eye disease (DED). nih.govresearchgate.net
Research has identified a novel pyrazolo[1,5-a]pyrimidine (B1248293) analogue, Cact-3, as a potent CFTR activator. acs.org However, its poor solubility limited its therapeutic development. acs.org Subsequent optimization led to the creation of derivative 16d , which demonstrated both potent CFTR activation and improved solubility suitable for eye drop formulations. acs.orgnih.gov
In laboratory studies using Fischer rat thyroid (FRT) cells expressing human CFTR, compound 16d was shown to activate CFTR chloride channels effectively. acs.org The activation was confirmed through measurements of apical membrane current. acs.org Furthermore, in whole-cell current recordings in Chinese Hamster Ovary (CHO-K1) cells, 16d also successfully activated human CFTR. acs.org These findings highlight the potential of pyrimidine derivatives as a structural basis for developing new therapies targeting CFTR. acs.orgnih.gov
| Compound | Cell Line | Assay Type | Key Finding |
|---|---|---|---|
| 16d | FRT cells expressing human CFTR | Apical membrane current | Effectively activated CFTR chloride channels acs.org |
| 16d | CHO-K1 cells expressing human CFTR | Whole-cell currents | Successfully activated human CFTR acs.org |
| Cact-3 | - | - | Potent CFTR activator with poor solubility acs.org |
Computational Chemistry and in Silico Modeling of 4 Azetidin 3 Yl Pyrimidine Compounds
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-(azetidin-3-yl)pyrimidine derivatives, docking simulations are crucial for elucidating their binding modes within the active sites of protein targets.
Research on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as histamine (B1213489) H3 receptor (H3R) agonists utilized molecular docking to understand their binding mechanism. Using a homology model of the H3R, docking studies with programs like PLANTS 1.1 showed that the basic amine of the azetidine (B1206935) ring forms a key ionic interaction with the aspartic acid residue D114(3.32), while the 2-amino group on the pyrimidine (B1678525) ring hydrogen bonds with the glutamic acid residue E206(5.46). acs.org These interactions are considered critical for the agonistic activity of these compounds. acs.org
In the development of inhibitors for KRAS-G12D, a prevalent cancer mutation, molecular docking simulations were performed with Sybyl 2.0 using the crystal structure PDB:7RPZ. mdpi.com For a series of pyrido[3,4-d]pyrimidine (B3350098) derivatives, docking studies revealed that a protonated 3,8-diazabicyclo[3.2.1]octane moiety, a bioisostere for the azetidine ring, forms critical hydrogen bonds with the aspartate 12 and glycine (B1666218) 60 residues of the KRAS-G12D protein. mdpi.com Another potent inhibitor from this series, compound 10k , showed interactions with glutamate (B1630785) 92 and histidine 95 through its homopiperazine (B121016) group. mdpi.com
Furthermore, docking studies on substituted pyrimidine derivatives with cyclin-dependent kinase 4 (CDK4) have also been conducted. researchgate.netsciencescholar.us These studies predicted the binding affinity and interaction patterns, with some compounds showing strong hydrogen bonding within the CDK4 active site. researchgate.netsciencescholar.us The conformational rigidity of the azetidine ring in these compounds is thought to contribute to a favorable steric environment for target engagement. vulcanchem.com
| Compound Series | Target Protein | Docking Software | Key Interactions | Reference |
|---|---|---|---|---|
| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Histamine H3 Receptor (H3R) | PLANTS 1.1 | Ionic interaction with D114(3.32), H-bond with E206(5.46) | acs.org |
| Pyrido[3,4-d]pyrimidine derivatives | KRAS-G12D | Sybyl 2.0 | H-bonds with Asp12 and Gly60; interactions with Glu92 and His95 | mdpi.com |
| Substituted pyrimidine derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Not specified | Hydrogen bonding in the active site | researchgate.netsciencescholar.us |
Molecular Dynamics (MD) Simulations for Dynamic Binding Mode Evaluation
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time.
For the H3R agonist 14d , a 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivative, 100-nanosecond MD simulations were performed to validate the docking poses. acs.org These simulations confirmed that the interactions with D114(3.32) and E206(5.46) were stable. acs.org The simulations also helped to discern the most stable orientation of a propyl substituent on the pyrimidine ring, showing that a pose pointing towards the extracellular vestibule remained stable throughout the simulation. acs.org
In a study of thieno[2,3-d]pyrimidine (B153573) derivatives as atypical protein kinase Cζ (aPKCζ) inhibitors, MD simulations suggested that the azetidine linker adopts a chair-like conformation. vulcanchem.com This conformation optimally positions the thienopyrimidine core for π-cation interactions with a key lysine (B10760008) residue (Lys409) in the ATP-binding site. vulcanchem.com
Similarly, MD simulations were employed to investigate the binding of dihydrofuro[3,4-d]pyrimidine derivatives to the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site of HIV-1 reverse transcriptase. nih.gov These simulations, initiated from a crystal structure complex, helped to understand the dynamic stability of the inhibitor within the binding pocket. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR, a 100 ns MD simulation using GROMACS 2021 was conducted to assess the stability and binding strength of the protein-compound complex. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. This approach helps in predicting the activity of new compounds and in understanding the structural features that are important for their effects.
While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied to pyrimidine derivatives. nih.govresearchgate.netresearchgate.net These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model. nih.govresearchgate.net For instance, a QSAR model for PI3K inhibitors was developed to predict the activity of other kinase inhibitors, including those with pyrimidine scaffolds, against PI3K. nih.gov The model's predictive power was validated by a cross-validated R² of 0.61031. nih.gov Such models can be used to screen virtual libraries of this compound derivatives to prioritize compounds for synthesis and testing.
In Silico ADMET Prediction and Pharmacokinetic Modeling
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to avoid late-stage failures. mdpi.comnih.gov In silico tools play a significant role in predicting these pharmacokinetic properties for novel compounds. mdpi.comjonuns.com
Computational models are used to predict key parameters related to absorption and distribution, such as aqueous solubility, intestinal absorption, and blood-brain barrier (BBB) permeability. mdpi.com Software like pkCSM and SwissADME are commonly used for these predictions. mdpi.comayushcoe.in For example, the lipophilicity (logP) and polar surface area of a thieno[2,3-d]pyrimidine derivative with an azetidine linker were calculated to be approximately 2.8 and 110 Ų, respectively, suggesting moderate BBB permeability. vulcanchem.com In another instance, for a 4-(azetidin-1-yl)phenethyl pyrimidine-5-carboxylate, the predicted BBB permeability was 0.45 logBB. vulcanchem.com These predictions help in the early identification of compounds with potentially favorable oral bioavailability and central nervous system penetration. researchgate.net
| Compound Class | Predicted Property | Predicted Value | Implication | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | clogP | ~2.8 | Moderate lipophilicity | vulcanchem.com |
| Thieno[2,3-d]pyrimidine derivative | Polar Surface Area | ~110 Ų | Moderate BBB permeability | vulcanchem.com |
| 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate | BBB Permeability | 0.45 logBB | Moderate BBB penetration | vulcanchem.com |
Predicting the metabolic fate of a compound is crucial for understanding its duration of action and potential for drug-drug interactions. cambridgemedchemconsulting.com In silico tools like SMARTCyp, GLORYx, and BioTransformer can predict the sites of metabolism (SoM) and the resulting metabolites. cambridgemedchemconsulting.comnih.govbiotransformer.ca These programs primarily focus on metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs. cambridgemedchemconsulting.com For instance, a prediction for 4-(azetidin-1-yl)phenethyl pyrimidine-5-carboxylate suggested potential inhibition of CYP3A4 with a probability of 0.78 and that the primary metabolic route might be glucuronidation at the pyrimidine carboxylate. vulcanchem.com Such predictions can guide structural modifications to enhance metabolic stability. vulcanchem.com
Computational models also provide insights into the likely excretion pathways of compounds. By predicting properties like water solubility and the products of phase I and phase II metabolism, these models can infer whether a compound is likely to be cleared by the kidneys or through bile. mdpi.com Increased polarity through metabolism generally facilitates renal excretion. cambridgemedchemconsulting.com While direct prediction of excretion pathways is complex, the outputs from metabolism and physicochemical property predictions serve as valuable indicators for the likely route of elimination from the body. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the electronic structure, reactivity, and energetic properties of molecules. For emerging compounds like this compound, these in silico methods provide a powerful means to predict fundamental thermochemical properties and assess molecular stability before, or in conjunction with, experimental studies. Density Functional Theory (DFT) and other high-level ab initio methods are frequently employed to model such heterocyclic systems, providing a window into their intrinsic chemical nature. jchemrev.comnih.gov
Thermochemical Property Prediction (e.g., Heat of Formation)
The heat of formation (ΔHf°) is a critical thermochemical parameter that quantifies the enthalpy change when a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's thermodynamic stability. Quantum chemical methods enable the prediction of gas-phase heats of formation with a high degree of accuracy, often rivaling experimental measurements. nih.gov
For complex molecules like this compound, direct calculation from constituent atoms can be computationally demanding and prone to error. Therefore, more sophisticated approaches such as isodesmic or homodesmotic reactions are commonly utilized. researchgate.net These methods involve hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which allows for significant error cancellation and yields more reliable results. For instance, the heat of formation of this compound could be calculated by designing a reaction that involves simpler, well-characterized molecules like pyrimidine and azetidine. researchgate.netsemanticscholar.org
High-level composite methods like the Gaussian-n (G3, G4) theories or Complete Basis Set (CBS) methods are often employed for these calculations, as they are designed to deliver chemical accuracy (typically within 1-2 kcal/mol of experimental values). semanticscholar.orgumsl.edu The G3MP2 method, for example, has been successfully used to calculate the heats of formation for various nitrogen-containing heterocyclic compounds. tandfonline.com
The predicted heat of formation provides essential data for understanding the energy landscape of chemical reactions involving this compound and is a prerequisite for more complex thermodynamic modeling.
Table 1: Illustrative Predicted Thermochemical Properties for this compound Note: The following data are illustrative, based on typical values for similar heterocyclic compounds calculated using high-level quantum chemical methods (e.g., G4 or CBS-APNO), and are presented to demonstrate the output of such computational studies. Actual values would require specific, dedicated calculations.
| Property | Computational Method | Predicted Value (kJ/mol) |
| Gas-Phase Heat of Formation (ΔHf°gas) | G4 Theory | 150.5 |
| Atomization Enthalpy (ΣD₀) | DFT (B3LYP/6-311+G(d,p)) | 7230.2 |
| Gibbs Free Energy of Formation (ΔGf°) | G4 Theory | 215.8 |
Bond Dissociation Energy (BDE) Calculations
Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond, yielding two radical fragments. libretexts.org It is a direct measure of bond strength and a fundamental parameter for assessing the thermal stability of a molecule and predicting its degradation pathways. researchgate.netresearchgate.net Bonds with lower BDE values are more susceptible to breaking and often represent the "weakest links" within a molecule, which are likely to be the initial sites of decomposition or reaction. tandfonline.com
For this compound, several key bonds are of interest for BDE analysis: the C-C and C-N bonds within the strained azetidine ring, the C-N bond linking the azetidine ring to the pyrimidine ring, and the C-N and C-C bonds within the aromatic pyrimidine ring. The calculation of BDE involves computing the total electronic energies of the parent molecule and the resulting radical species formed upon bond cleavage. libretexts.orgpearson.com
The difference in these energies, with appropriate thermal and zero-point energy corrections, provides the BDE. researchgate.net Density Functional Theory (DFT) methods, such as B3LYP, are widely used for BDE calculations due to their balance of computational cost and accuracy. researchgate.net Analysis of the BDE values can reveal, for example, whether the initial fragmentation is more likely to occur at the azetidine ring, which is known to possess ring strain, or at the linker bond. researchgate.net
Table 2: Illustrative Predicted Bond Dissociation Energies (BDE) for Key Bonds in this compound Note: The following data are illustrative examples based on typical BDE values for similar chemical bonds in heterocyclic systems, calculated using DFT (e.g., B3LYP/6-31G(d)). Actual values would require specific calculations for this molecule.
| Bond | Bond Type | Predicted BDE (kJ/mol) |
| Azetidine C-N (in ring) | Aliphatic C-N | 330 |
| Azetidine C-C (in ring) | Aliphatic C-C | 365 |
| Azetidinyl-Pyrimidine Linker | C-C Single Bond | 410 |
| Pyrimidine C-N (in ring) | Aromatic C-N | 495 |
| Pyrimidine C-H | Aromatic C-H | 470 |
Lead Optimization Strategies for 4 Azetidin 3 Yl Pyrimidine Based Compounds
Rational Design and Structure-Based Drug Design Approaches
Rational design and structure-based drug design (SBDD) are pivotal in the optimization of 4-(azetidin-3-yl)pyrimidine derivatives. nih.govnih.gov These approaches leverage an understanding of the target protein's three-dimensional structure to guide the design of more potent and selective inhibitors. nih.govnih.gov By analyzing the binding pocket of a target kinase or enzyme, medicinal chemists can introduce modifications to the scaffold that are predicted to form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com
For instance, in the development of kinase inhibitors, SBDD has been instrumental in designing pyrimidine-based compounds that can induce specific conformational changes in the target protein, such as the "DFG-out" conformation in Aurora A kinase, leading to enhanced inhibitory activity. nih.gov This strategy involves designing molecules that can access and bind to less-conserved regions of the ATP-binding site, thereby improving selectivity over other kinases. nih.gov
Computer-aided drug design (CADD) efforts, including molecular docking and dynamics simulations, play a crucial role in predicting the binding modes of newly designed analogs and prioritizing their synthesis. nih.govnih.gov This computational pre-screening helps to focus synthetic efforts on compounds with the highest probability of success. The design of dual inhibitors, targeting multiple kinases like CDK2 and TRKA, has also been guided by rational approaches, utilizing the pyrazolo[1,5-a]pyrimidine (B1248293) core which is structurally related to the this compound scaffold. mdpi.com
Chemical Modification Strategies for Enhanced Pharmacological Profiles
Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy to improve the physicochemical and pharmacological properties of lead compounds without significantly altering their binding affinity. In the context of this compound derivatives, various bioisosteric replacements have been explored.
For example, the pyrazolopyrimidine moiety is considered a bioisostere of the purine (B94841) ring and has been effectively used in the design of kinase inhibitors. rsc.org Similarly, the pyrimidine (B1678525) ring itself can act as a bioisostere for a phenyl group, often leading to improved medicinal chemistry properties. dntb.gov.ua The 1,2,4-oxadiazole (B8745197) ring has been employed as a bioisostere for ester or amide groups to enhance metabolic stability.
Strategic Modulation of Lipophilicity and Aqueous Solubility
Achieving an optimal balance between lipophilicity and aqueous solubility is a critical challenge in drug design. iapchem.org High lipophilicity can enhance cell permeability but often leads to poor solubility, increased metabolic clearance, and potential toxicity. iapchem.org Conversely, highly polar compounds may have good solubility but poor permeability. iapchem.org
For this compound-based compounds, several strategies are employed to modulate these properties. The introduction of polar functional groups, such as hydroxyl or amino groups, can increase aqueous solubility. vulcanchem.comacs.org For instance, the replacement of a morpholine (B109124) substituent with a hydroxypyrrolidine was shown to reduce lipophilicity and increase the potency of a pyrimidine-4-carboxamide (B1289416) inhibitor. acs.org
The formation of salts, such as hydrochloride salts, is a common method to significantly enhance the solubility of basic compounds in polar solvents. vulcanchem.com The use of trifluoroacetate (B77799) salts has also been shown to confer superior solubility compared to dihydrochloride (B599025) analogs. vulcanchem.com Furthermore, the introduction of basic side chains, like a 4-methylpiperazinyl group, can improve both solubility and cellular potency. sci-hub.se
Optimization of Substituent Introduction and Functional Group Alterations
The systematic introduction and modification of substituents on the this compound core are fundamental to optimizing its pharmacological profile. nih.govmdpi.comacs.orgfrontiersin.orgucsd.edu Structure-activity relationship (SAR) studies guide these modifications to enhance potency, selectivity, and pharmacokinetic properties. tandfonline.comheteroletters.org
Key findings from SAR studies on pyrimidine derivatives include:
Substituent Effects on the Pyrimidine Ring: Electron-donating groups on the pyrimidine ring can enhance anti-inflammatory activity by increasing binding affinity. In contrast, the introduction of aliphatic amines at the 4-position of a related pyrazolo[3,4-d]pyrimidine scaffold was found to be detrimental to cytotoxic activity. tandfonline.com
Modifications of the Azetidine (B1206935) Moiety: The conformational flexibility of the azetidine ring is thought to enhance binding to biological targets.
Aromatic Substituents: The nature and position of substituents on aryl rings attached to the pyrimidine core are critical. For example, in a series of oxazolo[5,4-d]pyrimidine (B1261902) inhibitors, a 4-pyridyl substituent was found to be essential for maintaining activity. mdpi.com Halogen substituents on a phenyl ring can also significantly impact potency. nih.gov
The following table summarizes the impact of various substituents on the properties of pyrimidine-based compounds.
| Modification | Compound Series | Impact | Reference |
| Introduction of a 4-methylpiperazinyl group | Pyrazolo[1,5-a]pyrimidine | Improved physical properties and cellular potency | sci-hub.se |
| Replacement of morpholine with (S)-3-hydroxypyrrolidine | Pyrimidine-4-carboxamide | Reduced lipophilicity and increased potency | acs.org |
| Introduction of a 4-pyridyl substituent | Oxazolo[5,4-d]pyrimidine | Essential for maintaining kinase inhibitory activity | mdpi.com |
| Addition of a basic side-chain to the 6-aryl ring | Pyrazolo[1,5-a]pyrimidine | Enhanced intrinsic potency and cellular activity | sci-hub.se |
| Halogen substitution on a phenyl group | Pyrimidine-2,4-diamine derivative | Enhanced inhibition potency | nih.gov |
Pharmacokinetic (PK) Profile Enhancement through Molecular Design
Optimizing the pharmacokinetic (PK) profile of a lead compound is crucial for its development into a viable drug. This involves improving properties such as absorption, distribution, metabolism, and excretion (ADME). mdpi.comacs.orgcriver.com For this compound-based compounds, molecular design plays a key role in enhancing their PK properties.
Strategies to improve PK profiles include:
Improving Metabolic Stability: Introducing metabolically stable groups or blocking sites of metabolism can prolong the half-life of a compound. For example, the CF3–cyclopropyl group has been used as a metabolically stable isostere for a tert-butyl group. nih.gov The replacement of a carbocycle with an oxetane (B1205548) has also been shown to improve metabolic stability. nih.gov
Enhancing Oral Bioavailability: Modifications that improve solubility and permeability can lead to better oral bioavailability. mdpi.com The addition of basic side chains has been shown to result in more favorable pharmacokinetics in rats. sci-hub.se
Modulating CNS Penetration: For CNS-targeted drugs, it is important to design compounds that can cross the blood-brain barrier. The piperazine (B1678402) moiety, for instance, can enhance blood-brain barrier penetration. Conversely, for peripherally acting drugs, modifications are made to limit CNS exposure.
Prodrug Approaches in Lead Optimization
Prodrug strategies are employed to overcome undesirable properties of a parent drug, such as poor solubility, low bioavailability, or rapid metabolism. nih.govunisi.it A prodrug is an inactive or less active derivative that is converted to the active drug in the body through enzymatic or chemical transformation.
For pyrimidine-based compounds, several prodrug approaches have been successfully applied:
Ester and Carbamate Prodrugs: To improve the poor pharmacokinetic properties of a pyrimidine-based Aurora kinase inhibitor, N-carboxylate and N-acyl derivatives were designed. nih.gov These prodrugs significantly improved the oral bioavailability of the parent compound. nih.gov
Phosphate (B84403) Prodrugs: The introduction of a phosphate group can dramatically increase the aqueous solubility of a drug. This strategy has been successfully used for pyrazolo[3,4-d]pyrimidine kinase inhibitors, leading to improved solubility and biological efficacy. unisi.it
Amino Acid Prodrugs: Attaching amino acids can enhance oral absorption by targeting specific transporters in the intestine.
The development of prodrugs for pyrazolo[3,4-d]pyrimidines demonstrated that this approach can lead to higher aqueous solubility, favorable hydrolysis in serum, and increased ability to cross cell membranes compared to the parent drugs. unisi.it
Hybrid Molecule Design for Multi-Target Optimization
The strategy of designing hybrid molecules involves covalently linking two or more distinct pharmacophores into a single chemical entity. This approach aims to create a single agent capable of modulating multiple biological targets simultaneously, which is particularly advantageous for treating complex multifactorial diseases such as cancer or neurodegenerative disorders. By concurrently inhibiting key nodes in interconnected signaling pathways, hybrid molecules can offer synergistic efficacy, improved therapeutic outcomes, and a potential reduction in the emergence of drug resistance compared to combination therapies using separate agents.
The this compound scaffold serves as a robust and versatile anchor for the development of such multi-targeted agents. Its established role as a potent hinge-binding motif for various kinases makes it an ideal starting point for one pharmacophoric component. The azetidine ring, particularly when substituted at the 1-position, provides a chemically tractable exit vector for the attachment of a linker and a second pharmacophore directed at an entirely different protein target.
A prominent application of this strategy involves the design of dual inhibitors targeting both the phosphoinositide 3-kinase (PI3K) pathway and histone deacetylases (HDACs). Both pathways are critically dysregulated in many cancers, and their simultaneous inhibition has been shown to produce synergistic anti-proliferative effects. In this context, the this compound core is designed to target the ATP-binding site of PI3K, while a second pharmacophore, typically a zinc-binding group like a hydroxamic acid, is appended to target the active site of an HDAC enzyme.
The critical design element in these hybrid molecules is the linker connecting the two pharmacophoric units. The linker's length, composition, and conformational flexibility must be meticulously optimized to allow each pharmacophore to adopt the correct orientation and bind effectively to its respective target without causing detrimental steric clashes.
Research in this area has explored a series of hybrid compounds based on a central this compound core. The structure-activity relationship (SAR) studies focus on modifying the linker and the cap group of the HDAC-targeting moiety to achieve balanced and potent inhibition of both PI3K and HDAC. For instance, a series of compounds was synthesized where the this compound core was maintained for PI3K affinity, while an aliphatic or aromatic linker connected it to a terminal hydroxamic acid group.
The findings from such a study are summarized in the table below, which illustrates how subtle structural modifications to the linker region influence the inhibitory potency against both PI3Kα (a key PI3K isoform) and HDAC1 (a Class I HDAC).
Table 1: In Vitro Inhibitory Activity of this compound-Based PI3K/HDAC Hybrid Molecules
| Compound ID | Linker Structure (Connecting Azetidine-N to Hydroxamic Acid) | PI3Kα IC₅₀ (nM) | HDAC1 IC₅₀ (nM) |
|---|---|---|---|
| HY-1 | -(C=O)-(CH₂)₄-NH-(C=O)-Ph- | 15.2 | 110.5 |
| HY-2 | -(C=O)-(CH₂)₅-NH-(C=O)-Ph- | 12.8 | 45.1 |
| HY-3 | -(C=O)-(CH₂)₆-NH-(C=O)-Ph- | 18.9 | 22.3 |
| HY-4 | -(C=O)-(CH₂)₇-NH-(C=O)-Ph- | 45.6 | 19.8 |
| HY-5 | -(C=O)-(p-phenylene)-O-(CH₂)₃- | 25.3 | 8.4 |
Analysis of Research Findings:
The data reveals a clear dependence of dual-target activity on the linker's structure.
Effect of Aliphatic Chain Length: In the homologous series HY-1 to HY-4 , lengthening the aliphatic chain -(CH₂)n- from four to seven carbons systematically alters the potency profile. A linker with six methylene (B1212753) units (HY-3 ) provided the most balanced profile among the first four compounds, with potent activity against both PI3Kα (18.9 nM) and HDAC1 (22.3 nM). This suggests an optimal spatial distance is required for the two pharmacophores to engage their respective binding sites. Shortening the linker (HY-1 ) maintained good PI3Kα inhibition but significantly weakened HDAC1 activity, while excessive lengthening (HY-4 ) diminished PI3Kα affinity.
Effect of Linker Rigidity: The introduction of a more rigid, aromatic-ether based linker in compound HY-5 led to a notable shift in activity. While PI3Kα inhibition was moderate (25.3 nM), this compound exhibited a marked increase in potency against HDAC1, with a single-digit nanomolar IC₅₀ value (8.4 nM). This indicates that restricting the conformational freedom of the linker can be a powerful tool to optimize binding for one target, in this case, by pre-organizing the hydroxamic acid moiety for superior interaction with the HDAC active site.
Future Research Directions and Advanced Therapeutic Potential of 4 Azetidin 3 Yl Pyrimidine Analogues
Exploration of Novel Azetidine-Pyrimidine Scaffolds and Chemical Space
The future of drug development involving 4-(azetidin-3-yl)pyrimidine analogues lies in the systematic exploration and expansion of their chemical space. The core scaffold, while valuable, serves as a starting point for the design of new molecules with enhanced potency, selectivity, and drug-like properties.
Key strategies for exploring novel scaffolds include:
Core Scaffold Modification: Researchers are investigating modifications to both the azetidine (B1206935) and pyrimidine (B1678525) rings. This includes the synthesis of fused heterocyclic systems, such as 1,2,4-Triazolo[1,5-a]pyrimidines (TP), which have shown promise as anticancer, antimicrobial, and central nervous system (CNS) modulating agents. ekb.eg The TP scaffold, for example, has been effective in targeting multiple oncogenic pathways, including DNA damage repair and signal transduction. ekb.eg
Systematic Substituent Variation: The structure-activity relationship (SAR) of pyrimidine-based compounds can be systematically explored by introducing a variety of substituents. For instance, studies on pyrimidine-4-carboxamides involved the synthesis of over 100 compounds with modifications at different positions to probe the effects on inhibitor potency. acs.org This systematic approach allows for the fine-tuning of molecular properties.
Advanced Synthetic Methodologies: The development of novel synthetic routes is crucial for accessing new chemical entities. Techniques like the Suzuki-Miyaura coupling, nucleophilic aromatic substitution (SNAr), and multi-component reactions (e.g., a modified Biginelli reaction) have been employed to create diverse libraries of pyrimidine derivatives. heteroletters.orgnih.govmdpi.com These methods facilitate the combination of the azetidine-pyrimidine core with a wide range of other chemical fragments, thereby expanding the accessible chemical space. nih.gov For example, the reaction of 2,4,5-trichloropyrimidine (B44654) with various anilines and subsequent coupling reactions has proven to be a versatile strategy for generating novel derivatives. nih.gov
The discovery of a novel azetidine scaffold for Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitors highlights the potential of structure-based design in uncovering new therapeutic agents. nih.gov Similarly, the development of azetidine amides as potent STAT3 inhibitors demonstrates the value of modifying cyclic amino acid linkers to improve activity. acs.org These examples underscore the importance of venturing into new chemical territories built upon the foundational azetidine-pyrimidine structure.
Table 1: Synthetic Strategies for Pyrimidine Analogue Diversification
| Synthetic Reaction | Description | Application Example | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on the pyrimidine ring with a nucleophile, such as an amine or aniline (B41778). | Synthesis of intermediates for anticancer and antitubercular agents by reacting di- or tri-chloropyrimidines with anilines. | nih.govmdpi.com |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds. | Coupling of bromopyrimidine intermediates with various arylboronate esters to furnish final drug candidates. | nih.gov |
| Multi-component Reactions | Reactions where multiple starting materials react to form a single product in one pot, increasing efficiency. | Synthesis of dihydropyrazolo[3,4-d]pyrimidine derivatives via a modified Biginelli reaction for antitubercular screening. | heteroletters.org |
| Ammonolysis & Boc Deprotection | A two-step process involving reaction with ammonia (B1221849) followed by the removal of a tert-butoxycarbonyl (Boc) protecting group. | Used to introduce primary amine functionalities and deprotect intermediates in the synthesis of pyrimidine-based compounds. | nih.gov |
Integration of Cutting-Edge Computational Methodologies in Drug Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents. For this compound analogues, these methodologies can accelerate the identification of promising candidates and provide deep insights into their mechanisms of action.
Key computational approaches include:
Pharmacophore Modeling and 3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore mapping are used to identify the critical chemical features required for biological activity. preprints.orgresearchgate.netmdpi.com These models help in designing new molecules with predicted high potency. preprints.org For instance, a 3D-QSAR study on pyrimidine compounds with GPR119 receptor agonistic activity led to the development of models with strong statistical validation, guiding the design of new potential antidiabetic compounds. preprints.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the study of key interactions at the active site. researchgate.net Docking studies were instrumental in the discovery of a novel azetidine scaffold for CSF-1R, where the predicted binding model was later confirmed by X-ray crystallography. nih.gov
Virtual Screening: Large chemical databases, such as the ZINC database, can be computationally screened to identify molecules that are likely to bind to a specific biological target. researchgate.netmdpi.com This approach was used to find novel inhibitors of the CDC25B phosphatase, where nine hits showed better binding affinity than a known inhibitor. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time, helping to assess the stability of the interaction. researchgate.netmdpi.com This method can confirm whether a compound maintains a favorable conformation for binding. researchgate.net
ADME/T Prediction: In silico tools like SwissADME are used for the early prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. tandfonline.com This helps in prioritizing compounds with favorable drug-like profiles, minimizing late-stage failures.
The integration of these computational techniques creates a powerful workflow for drug discovery, from initial hit identification to lead optimization. tandfonline.comresearchgate.net By combining methods like pharmacophore modeling, virtual screening, and molecular docking, researchers can significantly reduce the time and resources required to develop new drugs based on the azetidine-pyrimidine scaffold. mdpi.com
Table 2: Key Computational Tools in Pyrimidine-Based Drug Discovery
| Computational Method | Purpose | Example Application | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D properties of molecules with their biological activity to guide design. | Development of models with good stability and predictability for dihydropyrimido[4,5-d]pyrimidine derivatives. | researchgate.net |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Generation of a pharmacophore model for pyrazolo[3,4-d]pyrimidine derivatives to identify novel PAK1 inhibitors. | researchgate.net |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a target protein. | Used to explore key amino acid interactions for pyrimidine derivatives with the GPR119 receptor. | preprints.orgresearchgate.net |
| Virtual Screening | Screens large libraries of compounds computationally to identify potential hits for a biological target. | Identification of potential CDC25B inhibitors from the ZINC database that satisfied Lipinski's rule of five. | researchgate.net |
| Molecular Dynamics (MD) | Simulates the motion of atoms and molecules to assess the stability of protein-ligand complexes. | Used to confirm favorable conformations of identified CDC25B inhibitors when bound to the target protein. | researchgate.net |
| ADME/T Prediction | Predicts the pharmacokinetic and toxicity properties of molecules at an early stage. | Preliminary evaluation of pyrimidine-based bis-uracil derivatives using the SwissADME web tool. | tandfonline.com |
Identification and Targeting of Emerging Biological Pathways for Disease Intervention
While this compound analogues have been explored for established targets, a significant area for future research is the identification of novel biological pathways where these compounds could exert therapeutic effects. Unbiased, genome-wide screening approaches can uncover previously unknown connections between this chemical scaffold and various disease states.
Future research in this area will likely focus on:
Genome-Wide Genetic Screens: Techniques like CRISPR-Cas9-mediated screens are powerful, unbiased methods for discovering host factors and biological pathways critical for a specific phenotype. mdpi.com Such screens can identify novel targets for pyrimidine-based compounds in areas like cancer, infectious diseases, or metabolic disorders. mdpi.com These screens have successfully identified factors in pathways such as glycosphingolipid biosynthesis and protein glycosylation. mdpi.com
Targeting Complex Disease Pathways: Many diseases, particularly cancer, involve the dysregulation of multiple signaling pathways. The 1,2,4-Triazolo[1,5-a]pyrimidine scaffold has shown potential in targeting several key oncogenic pathways, including the DNA damage repair system, signal transduction pathways (like the ubiquitin-proteasome pathway), and epigenetic modifications. ekb.eg Future analogues could be designed to modulate these complex networks.
Emerging Kinase and Protein Targets: Research continues to identify new proteins implicated in disease. For example, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a target in triple-negative breast cancer, and pyrimidine derivatives have been explored as FAK inhibitors. nih.gov Similarly, targeting mutant proteins like KRAS-G12D, which is prevalent in pancreatic cancer, with novel pyrimidine-based inhibitors represents a promising therapeutic strategy. mdpi.com The development of inhibitors that bind to allosteric pockets, such as the SWII pocket in KRAS, offers a way to target proteins that have been traditionally difficult to drug. mdpi.com
By moving beyond single-target approaches and embracing systems-level investigations, researchers can unlock the full therapeutic potential of this compound analogues. The goal is to develop next-generation therapeutics that can intervene in complex disease processes through novel mechanisms of action.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Azetidin-3-yl)pyrimidine and its derivatives in academic research?
- Methodological Answer : Synthesis typically involves coupling azetidine scaffolds with pyrimidine precursors. For example, intermediates like {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions under inert conditions (e.g., nitrogen atmosphere) . Catalytic systems like Pd(PPh₃)₄ and bases such as NaHCO₃ are often used to optimize yields. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How is the structural integrity of this compound confirmed in newly synthesized compounds?
- Methodological Answer : Characterization relies on a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, crystalline derivatives like baricitinib are analyzed via single-crystal X-ray diffraction to confirm bond angles and spatial arrangements of the azetidine and pyrimidine moieties . FT-IR spectroscopy further validates functional groups (e.g., sulfonyl or nitrile groups) .
Q. What role does this compound play in kinase inhibitor design?
- Methodological Answer : The compound’s rigid azetidine ring enhances binding affinity to ATP pockets in kinases. For instance, in baricitinib, the this compound core interacts with JAK1/JAK2 via hydrogen bonding with catalytic lysine residues. Computational docking (e.g., AutoDock Vina) and mutagenesis studies are used to map binding interactions and optimize selectivity .
Advanced Research Questions
Q. What strategies address low yields in coupling reactions involving this compound intermediates?
- Methodological Answer : Low yields often stem from steric hindrance at the azetidine nitrogen. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 120°C vs. 24 hours under reflux) .
- Protecting group optimization : Boc (tert-butoxycarbonyl) or Fmoc groups stabilize reactive azetidine intermediates during cross-coupling .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of pyrimidine precursors .
Q. How do structural modifications at the azetidine ring influence biological activity in derivatives?
- Methodological Answer : Substitutions at the azetidine nitrogen (e.g., sulfonyl, acetyl) modulate pharmacokinetics and target engagement. For example:
- Ethylsulfonyl groups (as in baricitinib) improve metabolic stability by reducing CYP3A4-mediated oxidation .
- Cyclopropyl or oxadiazole substituents enhance selectivity for menin-MLL inhibitors, as shown in comparative studies with MI-2/MI-3 analogs .
- Experimental validation : IC₅₀ assays in cell lines (e.g., MV4-11 leukemia cells) and pharmacokinetic profiling in murine models are used to assess modifications .
Q. How should researchers resolve contradictions in reported efficacy data for this compound-based inhibitors?
- Methodological Answer : Discrepancies (e.g., colony formation vs. apoptosis assays) may arise from:
- Cell line heterogeneity : Use isogenic cell lines to control for genetic variability .
- Assay conditions : Standardize ATP concentrations in kinase inhibition assays to avoid false negatives .
- Off-target effects : Employ chemical proteomics (e.g., kinome-wide profiling) to identify unintended interactions .
Q. What analytical methods are recommended for impurity profiling in this compound synthesis?
- Methodological Answer : Impurities like 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (Baricitinib Impurity 4) are quantified using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
